Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18647576
InChI: InChI=1S/C12H20F2N2O2.C2H2O4/c1-10(2,3)18-9(17)16-5-4-12(13,14)11(8-16)6-15-7-11;3-1(4)2(5)6/h15H,4-8H2,1-3H3;(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C14H22F2N2O6
Molecular Weight: 352.33 g/mol

Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate

CAS No.:

Cat. No.: VC18647576

Molecular Formula: C14H22F2N2O6

Molecular Weight: 352.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate -

Specification

Molecular Formula C14H22F2N2O6
Molecular Weight 352.33 g/mol
IUPAC Name tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid
Standard InChI InChI=1S/C12H20F2N2O2.C2H2O4/c1-10(2,3)18-9(17)16-5-4-12(13,14)11(8-16)6-15-7-11;3-1(4)2(5)6/h15H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Standard InChI Key PXWDCMLPPCSOQT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C2(C1)CNC2)(F)F.C(=O)(C(=O)O)O

Introduction

Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate is a complex organic compound characterized by its unique spirocyclic structure, which includes two nitrogen atoms in a diaza configuration and two fluorine atoms. This compound is notable for its applications in medicinal chemistry, particularly as a building block in the synthesis of various biologically active molecules, including enzyme inhibitors and other pharmaceuticals.

Chemical Identifiers

  • CAS Number: 2940958-71-2

  • MDL Number: MFCD34596048

  • PubChem CID: 162342355

Synonyms

  • Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid

  • AT29053

SMILES Notation

The SMILES notation for this compound is: O=C(N(CCC1(F)F)CC21CNC2)OC(C)(C)C.O=C(O)C(O)=O .

Synthesis and Production

The synthesis of tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate typically involves multi-step organic reactions. In industrial settings, continuous flow reactors can be employed to enhance yield and consistency during production. Automation in reagent addition and product isolation further increases efficiency and scalability of the synthesis process.

Medicinal Chemistry

This compound is used as a building block in the synthesis of various biologically active molecules, including enzyme inhibitors and other pharmaceuticals. Its unique spirocyclic structure and difluorinated groups enhance its potential reactivity and biological activity.

Material Science

Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate also finds applications in material science, where its specific properties can be leveraged for innovative materials development.

Chemical Reactions and Interactions

The compound participates in various chemical reactions, often involving its interaction with specific molecular targets such as enzymes or receptors. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to evaluate these interactions quantitatively.

Comparison with Similar Compounds

Compound NameUnique Features
Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalateDifluorinated structure enhances reactivity
Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylateNo fluorination; simpler structure
Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylateFluorination at different positions
Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylateContains an oxo group; altered reactivity

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